molecular formula C20H15N3O4S B11450558 3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide

3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B11450558
M. Wt: 393.4 g/mol
InChI Key: LZARUBXQESAKSG-UHFFFAOYSA-N
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Description

3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring, a phenyl group, and a sulfamoylphenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phenyl and sulfamoylphenyl groups. Common reagents used in these reactions include phenylboronic acid, sulfamoyl chloride, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazole derivatives.

Scientific Research Applications

3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-(4-sulfamoylphenyl)butanamide
  • 3-phenyl-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}propanamide

Uniqueness

3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide stands out due to its unique benzoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

3-phenyl-N-(4-sulfamoylphenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C20H15N3O4S/c21-28(25,26)16-9-7-15(8-10-16)22-20(24)14-6-11-18-17(12-14)19(27-23-18)13-4-2-1-3-5-13/h1-12H,(H,22,24)(H2,21,25,26)

InChI Key

LZARUBXQESAKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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